molecular formula C10H14N2OS B1353045 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 28811-81-6

6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No. B1353045
CAS RN: 28811-81-6
M. Wt: 210.3 g/mol
InChI Key: RONPYGBTCPNBSA-UHFFFAOYSA-N
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Description

6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one is a pyrimidine derivative. Pyrimidine derivatives are widespread in many natural biologically active molecules .


Synthesis Analysis

The synthesis of a similar uracil derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1 H,3 H)-dione, has been reported via a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide . The proposed reaction mechanism involves a Pd-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one, leading to a β-ketoacylpalladium key intermediate .


Molecular Structure Analysis

The molecular formula of 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one is C10H14N2OS. The molecular weight is 210.3 g/mol.


Chemical Reactions Analysis

The synthesis of a similar compound, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1 H,3 H)-dione, involved a Pd-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one . This led to a β-ketoacylpalladium key intermediate .


Physical And Chemical Properties Analysis

The molecular formula of 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one is C10H14N2OS. The molecular weight is 210.3 g/mol.

Scientific Research Applications

Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, related to 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one, employs hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts to develop substituted derivatives through one-pot multicomponent reactions. These scaffolds have significant medicinal and pharmaceutical applications due to their bioavailability and broad synthetic applications. The review focuses on various synthetic pathways using these catalysts, highlighting the role of the pyranopyrimidine core in the development of lead molecules (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Activities

Pyrimidines, including structures similar to 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one, exhibit a range of pharmacological effects such as anti-inflammatory properties. These effects are attributed to their ability to inhibit the expression and activities of various inflammatory mediators. The review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives, offering insights into their potent anti-inflammatory activities and guiding the development of new anti-inflammatory agents (Rashid et al., 2021).

Anti-Alzheimer's Potential

Pyrimidine derivatives are explored for their therapeutic potential against Alzheimer's disease. The structural versatility and non-toxic nature of pyrimidine scaffolds make them suitable for synthesizing compounds to treat neurological disorders. This review emphasizes the structure-activity relationship (SAR) studies of pyrimidine moieties as anti-Alzheimer's agents, highlighting ongoing research efforts to minimize adverse effects and improve the efficacy of anti-Alzheimer's drugs (Das et al., 2021).

Optoelectronic Applications

Research on quinazoline and pyrimidine derivatives, closely related to the chemical structure , reveals their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These derivatives are instrumental in creating novel optoelectronic materials by incorporating pyrimidine fragments into π-extended conjugated systems, enhancing electroluminescent properties and facilitating the development of materials for organic light-emitting diodes (OLEDs) (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

Future research could focus on further understanding the properties and potential applications of 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one. Given the interest in pyrimidine derivatives due to their presence in many biologically active molecules , this compound could be of interest in various fields of study.

properties

IUPAC Name

6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONPYGBTCPNBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407663
Record name NSC103764
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclohexyl-2-mercaptopyrimidin-4-ol

CAS RN

28811-81-6
Record name NSC103764
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC103764
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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